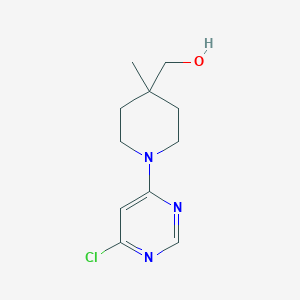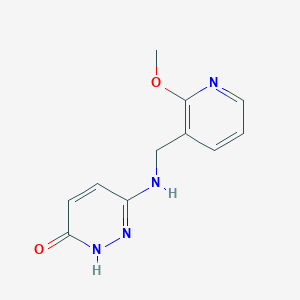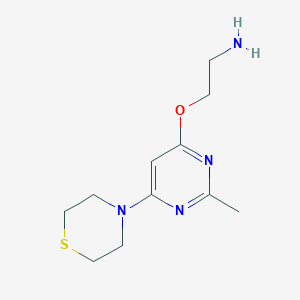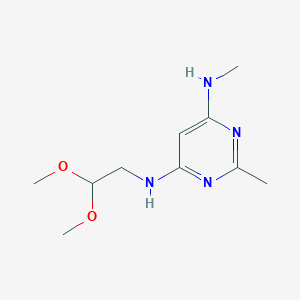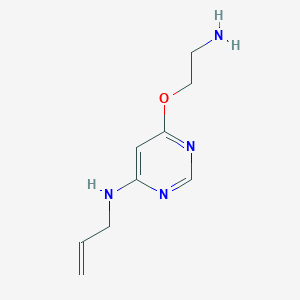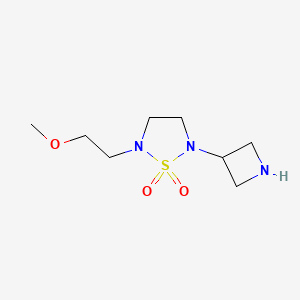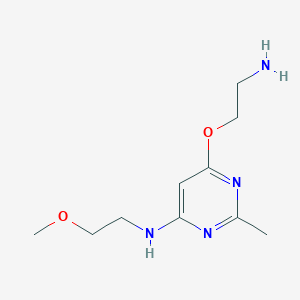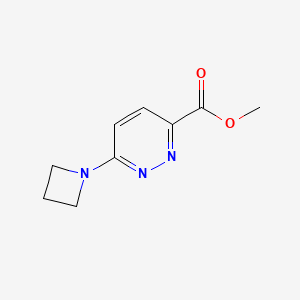
(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Übersicht
Beschreibung
1-(1-(2-Fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol (FEPT) is a novel organic compound with a wide range of applications in the scientific research field. It is a highly versatile compound, which can be used in various biochemical and physiological experiments, as a precursor for synthesis of other compounds, and in drug discovery. FEPT is a relatively new compound that has recently been gaining attention due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research. It can be used as a precursor for the synthesis of other compounds, such as 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanal (this compound-aldehyde). This compound can also be used in drug discovery, as it is a highly versatile compound that can be used to synthesize a variety of compounds with different properties. Additionally, this compound can be used in various biochemical and physiological experiments, such as enzyme inhibition and protein-ligand binding studies.
Wirkmechanismus
The exact mechanism of action of (1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is not yet known, but it is believed to be mediated through its ability to interact with various proteins and enzymes in the body. This compound is thought to interact with proteins and enzymes through its hydrophobic nature, as well as its ability to form hydrogen bonds with target molecules. Additionally, this compound is believed to interact with proteins and enzymes through its ability to form covalent bonds with specific amino acid residues.
Biochemical and Physiological Effects
This compound is known to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes, monoamine oxidase, and acetylcholinesterase. Additionally, this compound has been shown to have an anti-inflammatory effect, as well as an effect on the central nervous system, including the modulation of GABAergic and glutamatergic neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and is highly stable. Additionally, it is a highly versatile compound that can be used in a variety of biochemical and physiological experiments. However, this compound also has some limitations, such as its relatively low solubility in water and its potential to interact with other compounds in the environment.
Zukünftige Richtungen
The potential applications of (1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol are still being explored. Future research could focus on its use in drug discovery, as well as its potential therapeutic applications. Additionally, further research could focus on the mechanism of action of this compound, as well as its potential toxicity and side effects. Other possible future directions include the development of more efficient synthesis methods, as well as the exploration of its potential applications in other fields, such as agriculture and food science.
Eigenschaften
IUPAC Name |
[1-[1-(2-fluoroethyl)pyrrolidin-3-yl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN4O/c10-2-4-13-3-1-9(6-13)14-5-8(7-15)11-12-14/h5,9,15H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZVDXSKAZFBIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)CO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


